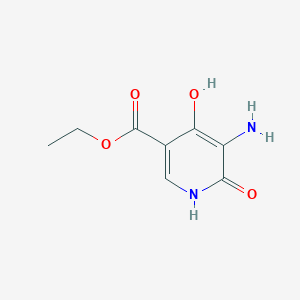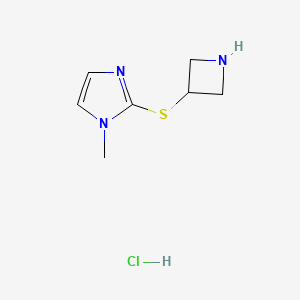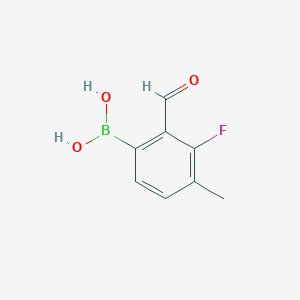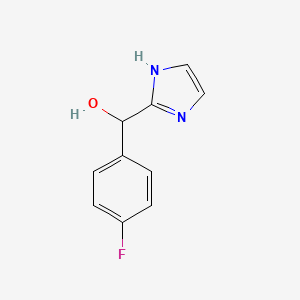
(4-Fluorphenyl)(1H-imidazol-2-yl)methanol
Übersicht
Beschreibung
(4-fluorophenyl)(1H-imidazol-2-yl)methanol is an organic compound with the molecular formula C10H9FN2O and a molecular weight of 192.19 g/mol . It is a member of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science . The compound features a fluorophenyl group attached to an imidazole ring, which is further connected to a methanol group .
Wissenschaftliche Forschungsanwendungen
(4-fluorophenyl)(1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It’s known that imidazole derivatives have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment.
Biochemische Analyse
Biochemical Properties
(4-fluorophenyl)(1H-imidazol-2-yl)methanol plays a significant role in biochemical reactions, particularly due to its imidazole ring. Imidazole-containing compounds are known for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of various substrates . The nature of these interactions often involves the binding of the imidazole ring to the heme iron of the enzyme, thereby inhibiting or modifying its activity.
Cellular Effects
The effects of (4-fluorophenyl)(1H-imidazol-2-yl)methanol on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, imidazole derivatives have been shown to affect the activity of enzymes involved in cell survival and proliferation, such as serine/threonine-protein kinases . These interactions can lead to changes in gene expression and metabolic flux, impacting overall cell function.
Molecular Mechanism
At the molecular level, (4-fluorophenyl)(1H-imidazol-2-yl)methanol exerts its effects through binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in enzymes, leading to inhibition or activation of enzymatic activity . This compound can also interact with nucleic acids, potentially affecting gene expression by binding to DNA or RNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-fluorophenyl)(1H-imidazol-2-yl)methanol can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can exhibit varying degrees of stability, which in turn affects their biological activity . Long-term exposure to this compound in vitro or in vivo can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of (4-fluorophenyl)(1H-imidazol-2-yl)methanol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . For example, imidazole derivatives have been shown to modulate inflammatory responses in animal models, with higher doses potentially causing cytotoxicity.
Metabolic Pathways
(4-fluorophenyl)(1H-imidazol-2-yl)methanol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a role in the oxidative metabolism of xenobiotics . These interactions can lead to changes in metabolite levels and metabolic flux, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of (4-fluorophenyl)(1H-imidazol-2-yl)methanol within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific organelles or compartments, affecting its accumulation and activity.
Subcellular Localization
The subcellular localization of (4-fluorophenyl)(1H-imidazol-2-yl)methanol is critical for its function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its activity and interactions with other biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)(1H-imidazol-2-yl)methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4-fluorophenyl)(1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products Formed
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted imidazoles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanol: Similar structure but with a methyl group instead of a methanol group.
[2-(2-fluorophenyl)-1H-imidazol-4-yl]methanol: Similar structure but with a different substitution pattern on the imidazole ring.
Uniqueness
(4-fluorophenyl)(1H-imidazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-(1H-imidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6,9,14H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWKGWHVDWLNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NC=CN2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-00-9 | |
| Record name | (4-fluorophenyl)(1H-imidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



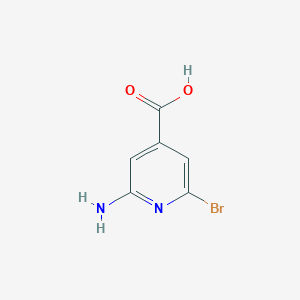
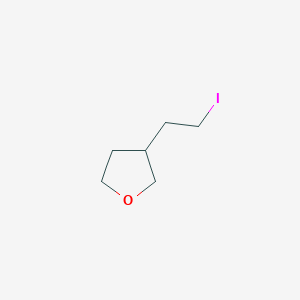
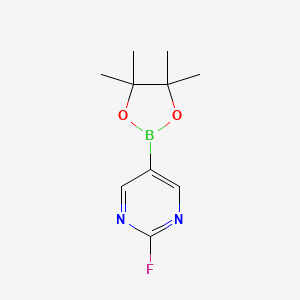
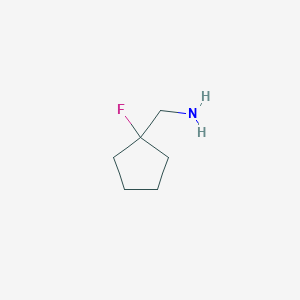
![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)
![(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B1447484.png)
